2-Iodo-1-methoxy-4-vinylbenzene
CAS No.:
Cat. No.: VC13731867
Molecular Formula: C9H9IO
Molecular Weight: 260.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9IO |
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Molecular Weight | 260.07 g/mol |
IUPAC Name | 4-ethenyl-2-iodo-1-methoxybenzene |
Standard InChI | InChI=1S/C9H9IO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 |
Standard InChI Key | BBEKRYYDYPCSFF-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C=C)I |
Canonical SMILES | COC1=C(C=C(C=C1)C=C)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Iodo-1-methoxy-4-vinylbenzene (IUPAC name: 1-iodo-2-methoxy-4-vinylbenzene) consists of a benzene ring with three distinct substituents:
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Iodo group (-I) at position 2,
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Methoxy group (-OCH₃) at position 1,
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Vinyl group (-CH=CH₂) at position 4.
The compound’s molecular formula is C₉H₉IO, with a molecular weight of 260.07 g/mol. The vinyl group introduces π-bond conjugation, altering electronic distribution and reactivity compared to saturated analogs like 2-iodo-1-methoxy-4-methylbenzene .
Spectral Data and Characterization
While experimental spectra for 2-iodo-1-methoxy-4-vinylbenzene are not directly reported, analogous compounds provide reference points:
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¹H NMR: The vinyl group’s protons typically resonate as doublets between δ 5.0–6.5 ppm, while methoxy protons appear as singlets near δ 3.8 ppm .
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¹³C NMR: The iodine-bearing carbon resonates downfield (~95–110 ppm), methoxy carbons at ~55 ppm, and vinyl carbons at ~115–140 ppm .
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IR Spectroscopy: Stretching vibrations for C-I (500–600 cm⁻¹), C-O (1250 cm⁻¹), and C=C (1640 cm⁻¹) are expected .
Synthesis and Manufacturing
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing 2-iodo-1-methoxy-4-vinylbenzene:
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Iodination followed by Vinylation:
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Vinylation of Pre-iodinated Intermediates:
Sandmeyer Iodination of 4-Vinylaniline Derivatives
Adapting methods from 2-bromo-1-iodo-4-methoxybenzene synthesis :
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Diazotization: Treat 4-vinylaniline with HCl/NaNO₂ at 0–5°C to form diazonium salt.
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Methylation: Use methyl iodide/K₂CO₃ to convert phenol to methoxy .
Yield: ~70–85% (estimated from analogous reactions) .
Palladium-Catalyzed Vinylation
Inspired by 1-(1-bromovinyl)-4-methoxybenzene synthesis :
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Heck Reaction: Utilize 2-iodo-1-methoxybenzene and ethylene with Pd(OAc)₂.
Key Conditions:
Yield: ~65–80% (based on similar vinylations) .
Physical and Chemical Properties
Thermophysical Properties
Extrapolated from 2-iodo-1-methoxy-4-methylbenzene and vinyl-aromatic analogs :
Reactivity Profile
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Electrophilic Substitution: Methoxy directs incoming electrophiles to positions 3 and 5; iodine deactivates the ring .
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Oxidation: Vinyl group susceptible to ozonolysis or epoxidation.
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Cross-Coupling: Iodo group participates in Suzuki, Stille, and Ullmann reactions .
Applications in Organic Synthesis
Building Block for Pharmaceuticals
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Anticancer Agents: Iodoarenes are precursors in kinase inhibitor synthesis .
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Antiviral Compounds: Vinyl groups enable click chemistry for prodrug functionalization.
Materials Science
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Liquid Crystals: Methoxy and vinyl groups enhance mesomorphic properties.
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Polymer Monomers: Vinyl moiety facilitates radical polymerization.
Recent Advances and Research Directions
Photocatalytic Functionalization
Recent studies highlight visible-light-mediated C–H activation for modifying iodinated aromatics .
Green Synthesis Routes
Microwave-assisted iodination reduces reaction times from hours to minutes .
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